molecular formula C15H20BrNO2 B5800520 5-bromo-N-cyclohexyl-2-ethoxybenzamide

5-bromo-N-cyclohexyl-2-ethoxybenzamide

Cat. No.: B5800520
M. Wt: 326.23 g/mol
InChI Key: HGGNXJVDFXAQMV-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-2-ethoxybenzamide is an organic compound with the molecular formula C15H20BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5th position, a cyclohexyl group attached to the nitrogen atom, and an ethoxy group at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-ethoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-2-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-ethoxybenzamide: Lacks the cyclohexyl group, which may affect its binding affinity and specificity in biological systems.

    N-cyclohexyl-2-ethoxybenzamide: Lacks the bromine atom, potentially altering its reactivity and chemical properties.

    5-bromo-N-cyclohexylbenzamide: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.

Uniqueness

5-bromo-N-cyclohexyl-2-ethoxybenzamide is unique due to the combination of its bromine, cyclohexyl, and ethoxy substituents

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-14-9-8-11(16)10-13(14)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGNXJVDFXAQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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